E-Configured Acrylate Directs trans-2,6-Disubstituted Tetrahydropyran Formation, Inverting the Selectivity of the Z-Isomer
In intramolecular oxy-Michael cyclizations of tethered hydroxyacrylates, the E-configured acrylate substrate yields the trans-2,6-disubstituted tetrahydropyran as the major product, whereas the Z-isomer under identical conditions delivers the cis-2,6-disubstituted diastereomer as the major product [1]. This demonstrates that the double-bond geometry is the decisive control element for diastereoselectivity in this reaction class.
| Evidence Dimension | Diastereoselectivity in intramolecular Michael addition |
|---|---|
| Target Compound Data | E-acrylate substrate (hydroxyacrylate E-(5)): trans-2,6-disubstituted tetrahydropyran as major product |
| Comparator Or Baseline | Z-acrylate substrate (hydroxyacrylate Z-(5)): cis-2,6-disubstituted tetrahydropyran as major product |
| Quantified Difference | Complete reversal of major diastereomer from trans to cis upon switching from E to Z geometry |
| Conditions | Oxyanion-mediated intramolecular Michael addition; Banwell et al., Aust. J. Chem. 1998, 51, 9-18 |
Why This Matters
This evidence proves that procurement of the (E)-isomer is mandatory when target synthetic routes require trans-2,6-substitution; the (Z)-isomer cannot substitute without complete redesign of the stereochemical strategy.
- [1] Banwell, M. G., et al. (1998). Intramolecular Michael Addition of N-Centered and O-Centered Nucleophiles to Tethered Acrylates - The Role of Double-Bond Geometry in Controlling the Diastereoselectivity of Cyclizations Leading to 2,6-Disubstituted Tetrahydropyrans and Piperidines. Australian Journal of Chemistry, 51(1), 9-18. View Source
